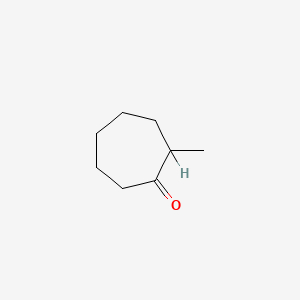

2-Methylcycloheptanone

Overview

Description

Synthesis Analysis

The synthesis of 2-methylcycloheptanone and its derivatives has been extensively explored. For example, the cis and trans isomers of substituted 2-methylcycloheptanones were prepared with high yield via treatment of appropriate cyclohexanone derivatives, demonstrating the compound's flexibility in chemical synthesis (Marshall & Partridge, 1968). Another approach involves the oxidation of 2-methylcyclohexanone to produce various acids, showcasing the reactivity of this compound in oxidation reactions (Atlamsani et al., 1993).

Molecular Structure Analysis

The molecular structure of this compound has been detailed through spectroscopic investigations, including X-ray, NMR, and TD-DFT studies. These analyses confirm the compound's structure and provide insights into its conformational preferences (Barakat et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as polymerization and cyanation, highlighting its reactivity and potential as a building block in organic synthesis. The polymerization of related compounds suggests potential applications in materials science (Butler & Miles, 1966). The cyanation reaction further exemplifies its chemical versatility (Funabiki et al., 1983).

Physical Properties Analysis

Studies on the conformation of cycloheptanone derivatives, including this compound, via temperature-dependent circular dichroism measurements provide valuable information on the physical properties of these compounds. The findings suggest the stability of specific conformers, contributing to our understanding of the compound's behavior under various conditions (Lightner & Docks, 1979).

Chemical Properties Analysis

The chemical properties of this compound, such as its behavior in electrolytic reactions and its inclusion in clathrates, have been thoroughly investigated. These studies reveal its electrochemical characteristics and its ability to form complex structures with host molecules (Nonaka et al., 1977). The formation of clathrates underlines the compound's potential in the creation of novel materials with unique properties (Barton et al., 2015).

Scientific Research Applications

Synthesis and Stereochemistry Research on 2-Methylcycloheptanone has explored its synthesis and stereochemistry. Marshall and Partridge (1968) demonstrated the preparation of isomers of substituted this compound, highlighting the possibilities for synthesizing diverse molecular structures (Marshall & Partridge, 1968).

Conformational Analysis Lightner and Docks (1979) conducted a conformational analysis of methylcycloheptanones. Their work provided insights into the stability of various conformers, contributing to a deeper understanding of the molecule's structural properties (Lightner & Docks, 1979).

Oxidation Studies Atlamsani, Brégeault, and Ziyad (1993) explored the oxidation of 2-methylcyclohexanone, a related compound, by dioxygen. This study is relevant for understanding the oxidative behavior of similar cyclic ketones (Atlamsani et al., 1993).

Photochemical Transformations Chip and Lynch (1974) studied the photochemical transformations of 2-cyano-2-methylcycloheptanone. Their findings offer valuable insights into the photochemical reactivity of cyclic ketones, which can be extrapolated to this compound (Chip & Lynch, 1974).

Biotransformation by Fungi Kawamoto et al. (2008) investigated the biotransformation of 2-methylcyclohexanone by fungi. Their research provides a basis for understanding how this compound might undergo similar biotransformations (Kawamoto et al., 2008).

Mass Spectrometric Analysis Cable and Macleod (1976) analyzed the mass spectrometric processes in cyclic ketones, including this compound. Their work is crucial for understanding the molecule's behavior under mass spectrometric conditions (Cable & Macleod, 1976).

Acid Catalyzed Reactions Research by Cawley and Linder (1997) on the acid-catalyzed dehydration of isomeric 2-methylcyclohexanols provides insight into reactions that could be applicable to this compound (Cawley & Linder, 1997).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

Some properties can be inferred from its chemical structure . For instance, it has a relatively low molecular weight (126.196 Da ), which may facilitate absorption and distribution. Its logP value is 1.82 , suggesting it has moderate lipophilicity, which could influence its absorption and distribution as well. It’s also worth noting that it has a boiling point of 184.9±8.0 °C at 760 mmHg , which could impact its stability and thus its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the stability and activity of a compound. For instance, 2-Methylcycloheptanone has a boiling point of 184.9±8.0 °C at 760 mmHg , suggesting that it could be volatile at high temperatures. Additionally, its solubility in water is estimated to be 1741 mg/L at 25 °C , indicating that it could be

properties

IUPAC Name |

2-methylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-5-3-2-4-6-8(7)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMAFOTXGNYBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337586, DTXSID80870804 | |

| Record name | 2-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932-56-9 | |

| Record name | 2-Methylcycloheptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

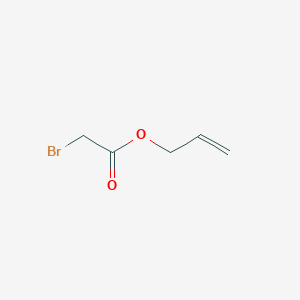

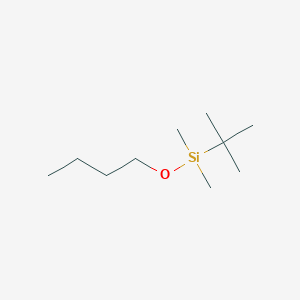

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

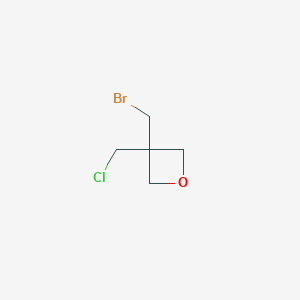

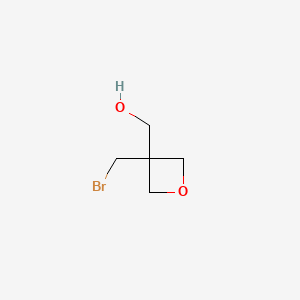

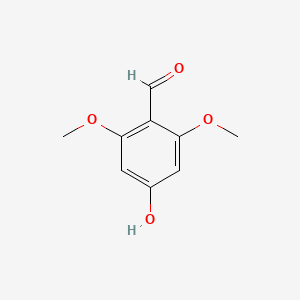

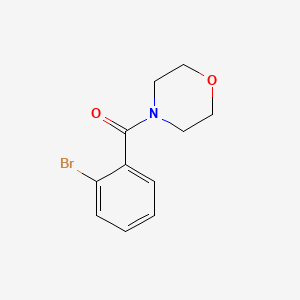

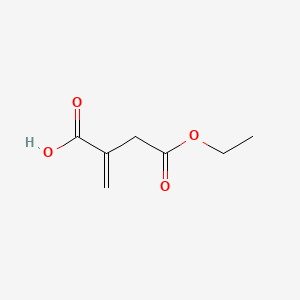

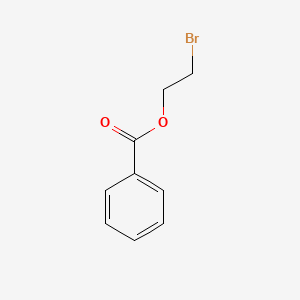

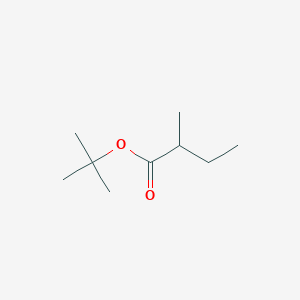

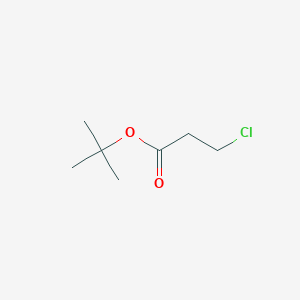

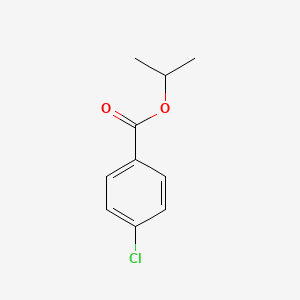

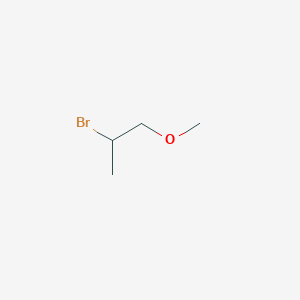

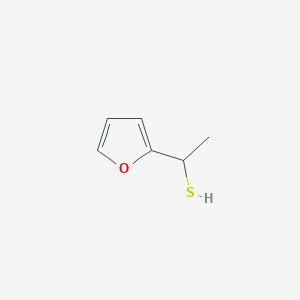

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 2-methylcycloheptanone and its derivatives?

A1: Several methods exist for synthesizing this compound and its derivatives. One approach involves the ring expansion of cyclohexanone derivatives. For instance, reacting a 4-substituted cyclohexanone with diazoethane can yield cis and trans isomers of 5-substituted 2-methylcycloheptanones. [] Another method utilizes the reaction of propargyl alcohol derivatives with ketones under acidic conditions. This approach enables the regioselective synthesis of various substituted bicyclic enones, including those derived from this compound. []

Q2: How does the position of the methyl group in this compound influence its reactivity?

A2: The position of the methyl group significantly affects the fragmentation pattern of this compound under mass spectrometry conditions. Research shows that the mass spectrometric fragmentation pathway of this compound, leading to the loss of a C2H4O molecule ([M-C2H4O]+), is more intricate compared to the analogous process in cycloheptanone. This complexity arises from the influence of the methyl group on the hydrogen transfer and rearrangement steps during the fragmentation process. []

Q3: Are there any notable photochemical reactions of this compound derivatives?

A4: Yes, 2-cyano-2-methylcycloheptanone (1) undergoes intriguing photochemical transformations. When irradiated in methanol, it yields three products: two isomeric enals (3a and 3b) and a novel ring expansion product (4). Interestingly, irradiation in aqueous dioxane leads to the formation of a cyclic imide (6) in a moderate yield. [] These reactions highlight the potential of this compound derivatives as substrates in photochemical synthesis.

Q4: Have there been any studies on unexpected byproducts during the synthesis or reactions of this compound?

A5: Indeed, a study has identified a borate ester as a side product during the sodium borohydride reduction of this compound. [] This finding emphasizes the importance of considering potential side reactions and characterizing reaction products thoroughly, even in seemingly straightforward transformations.

Q5: What are the potential applications of this compound and its derivatives in organic synthesis?

A6: The diverse reactivity of this compound and its derivatives makes them valuable building blocks in organic synthesis. They serve as precursors to various bicyclic compounds, including those with potential applications in fragrance and pharmaceutical industries. For instance, the synthesis of dl-nootkatone, a grapefruit flavoring agent, demonstrates the utility of this compound in constructing complex natural product scaffolds. [] Further research exploring the reactivity and functionalization of these compounds could lead to the discovery of novel applications in different fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)